Lithium trifluoromethanesulfonate

Catalog No.
S614248
CAS No.
33454-82-9
M.F
CHF3LiO3S
M. Wt
157.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trifluoromethanesulfonate

CAS Number

33454-82-9

Product Name

Lithium trifluoromethanesulfonate

IUPAC Name

lithium;trifluoromethanesulfonate

Molecular Formula

CHF3LiO3S

Molecular Weight

157.0 g/mol

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WDGKXRCNMKPDSD-UHFFFAOYSA-N

SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

[Li].C(F)(F)(F)S(=O)(=O)O

Isomeric SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Lithium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175813. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium trifluoromethanesulfonate (CAS: 33454-82-9), commonly referred to as Lithium triflate or LiOTf, is a highly stable organic lithium salt utilized extensively in solid polymer electrolytes, high-temperature batteries, and organic synthesis. Characterized by a robust carbon-fluorine backbone, LiOTf offers exceptional thermal stability exceeding 200 °C and strong resistance to hydrolysis, distinguishing it from conventional inorganic salts [1]. In procurement and material selection, buyers prioritize LiOTf when safety, extended shelf-life, and high-temperature processability are paramount. It effectively circumvents the severe moisture sensitivity of standard hexafluorophosphates and the explosive hazards associated with perchlorates, making it an indispensable precursor for solid-state energy storage and a reliable Lewis acid catalyst for pharmaceutical manufacturing [1].

Substituting LiOTf with more common or higher-conductivity lithium salts frequently results in catastrophic process or device failures. Lithium hexafluorophosphate (LiPF6), the industry standard, rapidly hydrolyzes in the presence of trace moisture to generate highly corrosive hydrofluoric acid (HF), which degrades battery components and mandates expensive, ultra-dry handling environments [1]. While Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) offers superior ionic conductivity, it causes severe anodic dissolution of aluminum current collectors at potentials above 3.8 V, severely limiting its viability in high-voltage cells [2]. Conversely, Lithium perchlorate (LiClO4) provides excellent electrochemical properties but acts as a strong oxidant, posing severe detonation risks during thermal processing or industrial scale-up. LiOTf bridges these critical gaps by providing a non-explosive, hydrolytically stable, and less corrosive alternative, rendering it non-interchangeable for high-temperature melt-processing and high-voltage dual-salt formulations [1].

Thermal and Hydrolytic Stability vs. Lithium Hexafluorophosphate (LiPF6)

LiPF6 is notoriously unstable at elevated temperatures, decomposing into LiF and PF5 at 60–80 °C, and reacting violently with trace moisture to form HF. In contrast, LiOTf exhibits superior thermal and hydrolytic stability, remaining stable at temperatures exceeding 200 °C without generating corrosive byproducts [1]. This structural robustness eliminates the need for extreme moisture-free dry rooms during specific handling stages and prevents the HF-induced degradation of cathode materials and solid electrolyte interphases (SEI).

Evidence DimensionThermal decomposition threshold and HF generation
Target Compound DataStable >200 °C; no HF generation upon moisture exposure
Comparator Or BaselineLiPF6 (Decomposes at 60–80 °C; rapid HF generation)
Quantified Difference>120 °C higher thermal stability threshold and elimination of HF-related degradation
ConditionsElevated temperature testing (60–200 °C) in non-aqueous solvent environments

Allows buyers to reduce strict environmental controls during manufacturing and enables the production of batteries capable of operating safely at high temperatures.

Aluminum Current Collector Passivation vs. Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

While LiTFSI is favored for its high ionic conductivity, it aggressively corrodes aluminum current collectors at potentials above 3.7–3.8 V vs. Li/Li+, leading to rapid capacity fade and cell failure. LiOTf, however, demonstrates a significantly lower propensity for aluminum corrosion and can effectively passivate the aluminum surface at high potentials [1]. In comparative electrochemical studies, electrolytes utilizing LiOTf maintain the structural integrity of the Al foil, whereas pure LiTFSI systems exhibit severe pitting and anodic dissolution.

Evidence DimensionAluminum current collector stability at high voltages
Target Compound DataStable cycling and Al passivation >3.8 V vs Li/Li+
Comparator Or BaselineLiTFSI (Severe anodic dissolution and pitting >3.8 V)
Quantified DifferencePrevention of Al corrosion at high operating potentials, enabling >3.8 V cell designs
ConditionsAnodic polarization scans of Al foil in carbonate/ether electrolytes

Essential for procuring salts for high-voltage lithium-ion or lithium-metal batteries where aluminum current collectors are mandatory.

Solid Polymer Electrolyte (PEO) Processability and Safety vs. Lithium Perchlorate (LiClO4)

Solid polymer electrolytes (SPEs) based on poly(ethylene oxide) (PEO) require lithium salts that can withstand hot-pressing and melt-compounding. While LiClO4 provides adequate conductivity, it is a dangerous oxidant that poses severe explosion hazards under thermal stress. LiOTf is intrinsically safe and non-explosive, making it the preferred salt for PEO matrices. Studies demonstrate that a 15–20 wt% loading of LiOTf in PEO yields an optimal balance of reduced crystallinity and ionic conductivity (up to ~1.4 × 10^-4 S/cm at room temperature with specific compositions) without the detonation risks of perchlorates [1].

Evidence DimensionThermal processing safety and SPE conductivity
Target Compound DataNon-explosive; optimal conductivity at 15-20 wt% loading in PEO
Comparator Or BaselineLiClO4 (Severe detonation hazard during thermal processing)
Quantified DifferenceComplete elimination of thermal explosion risk while maintaining viable solid-state ionic conductivity
ConditionsHot-pressing and melt-compounding of PEO-based solid polymer electrolytes

Guarantees safe industrial scale-up of solid-state battery manufacturing by eliminating explosive precursors from the thermal processing line.

Lewis Acid Catalysis Safety and Yield vs. Lithium Perchlorate

In pharmaceutical manufacturing, Lewis acid catalysts are required for reactions such as the Diels-Alder synthesis of bioactive compounds. Traditional protocols utilizing lithium perchlorate in diethyl ether create highly explosive, detonation-sensitive mixtures. LiOTf serves as a highly effective, commercially viable alternative that eliminates these explosive liabilities. Patent literature demonstrates that LiOTf catalyzes these reactions efficiently, achieving high exo-to-endo stereoselectivity (e.g., >6:1) in standard manufacturing solvents without the extreme safety hazards associated with LiClO4 [1].

Evidence DimensionCatalyst safety and stereoselective yield
Target Compound DataNon-explosive; high stereoselectivity (>6:1 exo-to-endo ratio)
Comparator Or BaselineLiClO4 (High-energy oxidizing agent; detonation-sensitive in ethers)
Quantified DifferenceEquivalent or superior catalytic yield with 100% elimination of explosive oxidation hazards
ConditionsLewis acid-catalyzed Diels-Alder reactions in commercially viable solvents

Crucial for chemical procurement teams scaling up pharmaceutical syntheses who must avoid the regulatory and safety burdens of explosive catalysts.

Solid-State Battery Manufacturing (PEO-based SPEs)

LiOTf is the optimal choice for formulating poly(ethylene oxide) solid polymer electrolytes, where its high thermal stability allows for safe hot-pressing and melt-extrusion without the explosion risks associated with LiClO4 [1].

High-Temperature Energy Storage Systems

Ideal for specialized lithium-ion cells deployed in environments exceeding 60 °C, where standard LiPF6 would thermally degrade and generate corrosive HF gas, compromising cell integrity [2].

Dual-Salt Electrolyte Formulations for High-Voltage Cells

Procured as a co-salt to mitigate the aluminum current collector corrosion typically caused by pure LiTFSI electrolytes, enabling stable cycling at potentials above 3.8 V [2].

Safe Lewis Acid Catalysis in Pharmaceutical Scale-Up

The preferred catalyst for large-scale Diels-Alder reactions and other organic syntheses, replacing detonation-sensitive lithium perchlorate while maintaining high stereoselectivity and yield [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

156.97585298 g/mol

Monoisotopic Mass

156.97585298 g/mol

Heavy Atom Count

9

UNII

1C966KV50I

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 496 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33454-82-9

Wikipedia

Lithium_triflate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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